Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a bromine and fluorine substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring. The presence of bromine and fluorine substituents requires careful selection of reagents and conditions to ensure successful incorporation into the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields, making it a viable option for industrial applications . Additionally, metal-free synthetic routes are preferred to avoid the high costs and toxicity associated with metal catalysts .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone or potassium carbonate (K2CO3) in dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine substituents can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with viral proteins to prevent replication .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(4-Bromophenyl)isoxazole-3-carboxylate
- 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
Uniqueness
Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C12H9BrFNO3 |
---|---|
Molecular Weight |
314.11 g/mol |
IUPAC Name |
ethyl 5-(2-bromo-6-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9BrFNO3/c1-2-17-12(16)9-6-10(18-15-9)11-7(13)4-3-5-8(11)14/h3-6H,2H2,1H3 |
InChI Key |
IUUAVVPGWXJKBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
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